N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide
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Description
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C14H15N3O2S3 and its molecular weight is 353.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 353.03264025 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-1-methyl-1H-pyrazole-4-sulfonamide is related to its role as a hole transport material (HTM) in perovskite solar cells (PSCs) . HTMs are crucial components of PSCs, facilitating the transport of positive charge carriers (holes) from the perovskite layer to the electrode .
Mode of Action
The compound interacts with its targets by facilitating the movement of charge carriers. It is designed to have a lower band gap and greater maximum wavelength (λ max) compared to the model molecule . These properties enhance its ability to transport holes in PSCs .
Biochemical Pathways
While the term “biochemical pathways” typically applies to biological systems, in the context of this compound, we can discuss the electronic pathways involved in solar energy conversion. The compound is part of the HTM layer in PSCs, which is crucial for transporting holes to the electrode. This process is part of the larger pathway of converting solar energy into electrical energy .
Result of Action
The result of the compound’s action is enhanced performance of PSCs. The newly designed molecules based on the 2,2’-bithiophene core showed high power conversion efficiencies (PCEs) ranging from 22.42% to 29.21%, compared with the reference molecule . This indicates that the compound can effectively improve the efficiency of solar energy conversion in PSCs .
Properties
IUPAC Name |
1-methyl-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S3/c1-17-10-12(9-15-17)22(18,19)16-7-6-11-4-5-14(21-11)13-3-2-8-20-13/h2-5,8-10,16H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNAUKSMLICLLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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